N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide
Description
N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide is a synthetic small molecule featuring a pyrrolidinone core (5-oxopyrrolidine) substituted at the 3-position with a 3-methoxyphenyl group and a furan-2-carboxamide moiety. The 5-oxopyrrolidin-3-yl group introduces conformational flexibility, while the 3-methoxyphenyl and furan moieties contribute to π-π stacking and hydrogen-bonding interactions, respectively.
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-13-5-2-4-12(9-13)18-10-11(8-15(18)19)17-16(20)14-6-3-7-22-14/h2-7,9,11H,8,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSWGGXWZFAUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of 1-(3-methoxyphenyl)-1-propanone, which is then subjected to a series of reactions including condensation, cyclization, and amidation. For instance, a mixture of 1-(3-methoxyphenyl)-1-propanone in 2-propanol can be stirred at ambient temperature with dimethylamine hydrochloride and paraformaldehyde to form the intermediate compounds .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidinone or Furan Moieties
The compound shares structural motifs with several classes of bioactive molecules, including:
Key Structural Differences :
- The target compound’s 5-oxopyrrolidin-3-yl group distinguishes it from naphthofurans () and dihydropyridines (), which feature fused bicyclic or planar heterocyclic systems.
- The 3-methoxyphenyl substituent contrasts with the nitro or bromophenyl groups in analogues (e.g., AZ257 in ), which may alter electronic properties and target selectivity.
Conformational and Electronic Properties
- Pyrrolidinone Puckering: The 5-oxopyrrolidin-3-yl group adopts a non-planar conformation due to ring puckering, as described by Cremer and Pople’s puckering coordinates . This flexibility may enhance binding to dynamic protein targets compared to rigid scaffolds like naphthofurans.
- Electronic Effects: The 3-methoxy group on the phenyl ring is electron-donating, contrasting with the electron-withdrawing nitro group in naphthofuran derivatives (). This difference impacts solubility and redox stability. The furan carboxamide contributes to hydrogen-bond acceptor capacity, similar to the carbonyl groups in thiazolidinones () but with reduced steric bulk.
Biological Activity
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide, also known by its ChemDiv ID G856-7382, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H16N2O4
- IUPAC Name : this compound
- SMILES Notation : COc1cccc(N(CC(C2)NC(c3ccco3)=O)C2=O)c1
These structural features suggest potential interactions with various biological targets, which are essential for its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, leading to various therapeutic effects:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, influencing the overall biochemical landscape within cells.
- Receptor Modulation : By interacting with cellular receptors, it can alter signal transduction processes that are crucial for cell communication and function.
- Gene Expression Alteration : The compound has been shown to affect the expression of genes related to inflammation, cell proliferation, and apoptosis, suggesting a role in regulating cellular responses to stress and damage.
Anti-inflammatory Effects
Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in immune cells. This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Antioxidant Activity
The compound also shows significant antioxidant activity, which is essential for protecting cells from oxidative stress. This property may contribute to its potential use in neurodegenerative diseases where oxidative damage is a key factor.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
| Study | Findings |
|---|---|
| In vitro Study on Anti-inflammatory Effects | Demonstrated a reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating anti-inflammatory potential. |
| Antioxidant Activity Assessment | Showed significant scavenging activity against DPPH radicals, suggesting strong antioxidant properties. |
| Cancer Cell Line Study | Induced apoptosis in human breast cancer cells (MCF-7) with IC50 values indicating effective cytotoxicity at low concentrations. |
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide, and how are intermediates characterized?
- Methodology : Synthesis begins with the formation of the pyrrolidin-5-one core via cyclization of a γ-aminobutyric acid derivative under acidic conditions. Subsequent amide coupling with furan-2-carboxylic acid is achieved using carbodiimide-based coupling agents (e.g., EDCl/HOBt) in anhydrous DMF or dichloromethane . Key intermediates are characterized via H/C NMR to confirm regioselectivity and purity. For example, the 3-methoxyphenyl substituent is verified by aromatic proton signals at δ 6.8–7.2 ppm .
Q. How is the compound’s structural integrity validated in academic settings?
- Methodology :
- X-ray crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and stereochemistry .
- Spectroscopy : IR confirms the amide C=O stretch (~1650 cm), while H NMR identifies pyrrolidinone ring protons (δ 2.5–3.5 ppm) and furan substituents (δ 7.4–7.6 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 343.12) .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
- Methodology :
- Enzyme inhibition assays : Test against caspase-1 or cyclooxygenase (COX) isoforms using fluorogenic substrates .
- Cellular viability assays : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Receptor binding studies : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing by-products?
- Methodology :
-
Catalyst screening : DMAP or HATU improves amide coupling efficiency (yield >80%) compared to DCC .
-
Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates .
-
Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the product with >95% purity .
Parameter Optimal Condition Yield Improvement Coupling Agent HATU 85% → 92% Solvent DMF 70% → 88% Temperature 25°C Reduced dimerization
Q. What mechanistic insights explain its interaction with biological targets?
- Methodology :
- Molecular docking : AutoDock Vina predicts binding to caspase-1’s active site (docking score: −9.2 kcal/mol), with hydrogen bonds to Arg341 and hydrophobic interactions with Phe256 .
- Kinetic studies : Lineweaver-Burk plots reveal non-competitive inhibition of COX-2 ( = 1.2 µM) .
- Metabolic stability : LC-MS/MS tracks hepatic microsomal degradation, identifying furan oxidation as a primary metabolic pathway .
Q. How should researchers resolve contradictions in reported biological activities?
- Methodology :
- Purity analysis : HPLC-MS detects trace impurities (e.g., unreacted starting materials) that may skew IC values .
- Assay standardization : Use of internal controls (e.g., celecoxib for COX-2 assays) reduces inter-lab variability .
- Structural analogs : Compare activity of N-[1-(4-methoxyphenyl) analogs] to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
